N-(4,4-difluorocyclohexyl)-2-(2-methoxyphenoxy)acetamide
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Description
N-(4,4-difluorocyclohexyl)-2-(2-methoxyphenoxy)acetamide, also known as DFN-15, is a novel compound that has been synthesized for scientific research purposes. It belongs to the class of cyclohexylamides and has been identified as a potential therapeutic agent for various diseases.
Scientific Research Applications
Electrophilic Fluorinating Agents
N-halogeno compounds, including perfluoro-[N-fluoro-N-(4-pyridyl)acetamide], demonstrate the compound's utility as a site-selective electrophilic fluorinating agent. This application is particularly relevant in the synthesis of various fluorinated compounds under mild conditions, showcasing its potential in pharmaceutical and material science research (Banks, Besheesh, & Tsiliopoulos, 1996).
Chemoselective Acetylation
The chemoselective monoacetylation of 2-aminophenol to N-(2-hydroxyphenyl)acetamide, utilizing immobilized lipase, underscores the compound's significance in the natural synthesis of antimalarial drugs. This process optimization and kinetic study highlights its application in developing efficient and environmentally friendly synthetic routes (Magadum & Yadav, 2018).
Photoreactive Properties
The study of flutamide's photoreactions in different solvents reveals insights into the photostability and photodegradation pathways of related compounds, including N-(4,4-difluorocyclohexyl)-2-(2-methoxyphenoxy)acetamide. Such research aids in understanding the stability of pharmaceuticals under light exposure, contributing to safer drug design and packaging (Watanabe, Fukuyoshi, & Oda, 2015).
Synthesis of Difluoroacetamides
Research into the synthesis of difluoro(trimethylsilyl)acetamides from chlorodifluoroacetamides by electrochemical silylation presents a novel pathway for creating 3,3-difluoroazetidinones. This process showcases the compound's versatility in synthesizing novel fluorinated structures, useful in drug discovery and material sciences (Bordeau, Frébault, Gobet, & Picard, 2006).
Properties
IUPAC Name |
N-(4,4-difluorocyclohexyl)-2-(2-methoxyphenoxy)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19F2NO3/c1-20-12-4-2-3-5-13(12)21-10-14(19)18-11-6-8-15(16,17)9-7-11/h2-5,11H,6-10H2,1H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KFRYEZPQHVMPNE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OCC(=O)NC2CCC(CC2)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19F2NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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